7-Position Substituent Vector Confers nNOS Inhibitory Potency Unavailable to Unsubstituted 2-Aminoquinoline
In the 2-aminoquinoline nNOS inhibitor series, the unsubstituted 2-aminoquinoline scaffold is essentially inactive, whereas 7-substituted derivatives achieve nanomolar potency. The lead 7-substituted 2-aminoquinoline (compound 5) exhibits a Ki of 74 nM against rat nNOS, with 124-fold selectivity over iNOS (n/i) but only ~6-fold over eNOS (n/e) [1]. Subsequent optimization introducing hydrophilic 7-substituents yielded compounds with improved human nNOS potency and reduced off-target CNS binding, while preserving Caco-2 permeability [2]. The 7-carboxamide variant, by virtue of its polarity and hydrogen-bond capacity, is positioned within this SAR space as a scaffold that can engage the nNOS active site while offering a synthetic handle for further derivatization toward improved eNOS selectivity—a key liability of first-generation 7-substituted 2-aminoquinolines [2].
| Evidence Dimension | nNOS inhibitory potency (Ki) and isoform selectivity |
|---|---|
| Target Compound Data | Class representative (7-substituted 2-aminoquinoline, compound 5): rat nNOS Ki = 74 nM; n/i selectivity = 124-fold; n/e selectivity ≈ 6-fold [1] |
| Comparator Or Baseline | Unsubstituted 2-aminoquinoline: no measurable nNOS inhibition at comparable concentrations; aminopyridine reference compounds (1–3): nNOS Ki = 7–14 nM with n/e selectivity 82–2676-fold (but poor oral bioavailability) [1] |
| Quantified Difference | 7-substitution on 2-aminoquinoline converts the scaffold from inactive to Ki = 74 nM (potency gain > 1000-fold estimated); selectivity over eNOS remains a differentiation opportunity (~6-fold for compound 5 vs. 82–2676-fold for aminopyridine leads) [1] |
| Conditions | Hemoglobin capture assay using purified rat nNOS, bovine eNOS, and murine macrophage iNOS enzymes; Caco-2 permeability assay for oral bioavailability prediction [1] |
Why This Matters
The 7-position is the critical vector for converting the 2-aminoquinoline core from an inactive fragment into a nanomolar nNOS inhibitor; the 7-carboxamide variant provides a polar starting point for optimizing the eNOS selectivity gap that limits earlier 7-substituted leads.
- [1] Cinelli, M.A.; Li, H.; Chreifi, G.; Martásek, P.; Roman, L.J.; Poulos, T.L.; Silverman, R.B. Simplified 2-Aminoquinoline-Based Scaffold for Potent and Selective Neuronal Nitric Oxide Synthase Inhibition. J. Med. Chem. 2014, 57 (4), 1513–1530. Table 1; compound 5: nNOS Ki = 0.075 µM. DOI: 10.1021/jm401838x. View Source
- [2] Pensa, A.V.; Cinelli, M.A.; Li, H.; Chreifi, G.; Mukherjee, P.; Roman, L.J.; Martásek, P.; Poulos, T.L.; Silverman, R.B. Hydrophilic, Potent, and Selective 7-Substituted 2-Aminoquinolines as Improved Human Neuronal Nitric Oxide Synthase Inhibitors. J. Med. Chem. 2017, 60 (16), 7146–7165. DOI: 10.1021/acs.jmedchem.7b00835. View Source
